molecular formula C7H6BrClO B1287066 (3-Bromo-5-chlorophenyl)methanol CAS No. 917562-09-5

(3-Bromo-5-chlorophenyl)methanol

Cat. No. B1287066
CAS RN: 917562-09-5
M. Wt: 221.48 g/mol
InChI Key: XGBLROAPOAITNY-UHFFFAOYSA-N
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Description

(3-Bromo-5-chlorophenyl)methanol, also known as 3-BCPM, is a highly versatile and useful compound with a wide range of applications in the fields of science and technology. It is an important intermediate in the synthesis of many organic compounds, and it is also used as a starting material for a variety of pharmaceuticals and agrochemicals. 3-BCPM is also used for various laboratory experiments and has numerous biochemical and physiological effects.

Scientific Research Applications

Synthesis and Characterization

  • Facile Synthesis of Enantiomerically Pure Diarylethanes : A study by Zhang et al. (2014) developed a facile 7-step procedure for synthesizing enantiomerically pure diarylethanes starting from (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. The process featured crystallization of intermediates and produced high purity enantiomers, showcasing the relevance of (3-Bromo-5-chlorophenyl)methanol derivatives in organic synthesis (Shuo Zhang et al., 2014).

  • Synthesis and Antibacterial Activity : Li (2009) synthesized a compound from 5-bromonicotinic acid and 4-chlorobenzaldehyde in a methanol solution, demonstrating its excellent antibacterial activity. This highlights the potential of bromo-chloro phenyl methanol derivatives in medicinal chemistry and antibacterial applications (Wen-hui Li, 2009).

Chemical Reactions and Mechanisms

  • Methanol to Hydrocarbons Conversion : Bjørgen et al. (2007) studied the conversion of methanol to hydrocarbons over zeolite H-ZSM-5, revealing the role of organics in catalyst deactivation and product formation. This research is significant for understanding the conversion mechanisms of methanol in industrial processes (M. Bjørgen et al., 2007).

  • Bromination of Diarylcyclopentenones : Shirinian et al. (2012) explored the bromination of diarylcyclopentenones, demonstrating how bromine can be introduced into various positions, including aryl groups. This study is relevant for the synthesis of bromo-substituted compounds using methodologies applicable to this compound derivatives (V. Shirinian et al., 2012).

Novel Compounds and Materials

  • Synthesis of Pyrromethenes : Rowold and MacDonald (1978) synthesized esters of 5-bromo-5′-bromomethylpyrromethenes, a previously inaccessible compound, by brominating certain carboxylic acids. This underscores the utility of bromo-chloro phenyl methanol derivatives in developing novel organic compounds (Arend Rowold & S. Ferguson MacDonald, 1978).

  • Synthesis of Biologically Active Natural Products : Akbaba et al. (2010) achieved the first synthesis of a biologically active natural product starting from (3-bromo-4,5-dimethoxyphenyl)methanol, highlighting the importance of bromo-chloro phenyl methanol derivatives in natural product synthesis (Yusuf Akbaba et al., 2010).

Safety and Hazards

“(3-Bromo-5-chlorophenyl)methanol” is associated with certain hazards. The GHS07 pictogram is used to represent these hazards . The compound has the signal word “Warning” and is associated with Hazard Statements H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 .

properties

IUPAC Name

(3-bromo-5-chlorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClO/c8-6-1-5(4-10)2-7(9)3-6/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGBLROAPOAITNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00590799
Record name (3-Bromo-5-chlorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

917562-09-5
Record name (3-Bromo-5-chlorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-bromo-5-chlorobenzoic acid (1.0 g, 4.3 mmol) in THF (30 mL) was added borane-THF solution (13 mL, 1.0 M) at 0° C. The mixture was allowed to stir for 16 hours. TLC showed clean conversion. The reaction was quenched with methanol, diluted with EtOAc (100 mL), washed with 0.5 N HCl, 0.5 N NaOH, and brine, dried over sodium sulfate, filtered and concentrated to give rise to (3-bromo-5-chlorophenyl)methanol as a waxy solid (680 mg, 72% yield). To the above solid (680 mg, 3.1 mmol) was added thallium trifluoroacetate (1.8 g, 3.4 mmol) and TFA (4 mL). The mixture was allowed to stir at RT for 16 hours. The volatiles were removed under reduced pressure. The residue was pumped under high vacuum for 15 minutes before palladium (II) chloride (0.054 g, 0.31 mmol), magnesium oxide (0.25 g, 6.1 mmol), lithium chloride (0.13 g, 0.31 mmol), and methanol (30 mL) were added. The mixture was stirred under an atmosphere of carbon mono-oxide until the reaction turned black. The reaction was diluted with DCM (50 mL), filtered through a pad of Celite®, adsorbed onto silica gel, and purified by MPLC. Removal of solvent gave rise to a mixture of 5-bromo-7-chloro-2-benzofuran-1(3H)-one and 7-bromo-5-chloro-2-benzofuran-1(3H)-one. LC/MS: (IE, m/z) (M+1)+=249.0;
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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